molecular formula C22H18ClN3O3 B2380843 (2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone CAS No. 326024-09-3

(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

Cat. No.: B2380843
CAS No.: 326024-09-3
M. Wt: 407.85
InChI Key: FSDNODVMSGPZCU-UHFFFAOYSA-N
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Description

The compound “(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone” is a heterocyclic molecule featuring a chloropyridine core linked to a modified indazole scaffold. Key structural elements include:

  • 2-Chloropyridin-3-yl group: The chlorine atom at the 2-position of the pyridine ring may enhance electron-withdrawing effects, influencing reactivity and binding interactions.
  • Indazole moiety: The 3a,4,5,6-tetrahydro-3H-indazol-2-yl group provides a bicyclic framework, which is often associated with conformational rigidity and improved pharmacokinetic properties.
  • Furan substituents: Two furan-2-yl groups at the 3- and 7-positions of the indazole, with a Z-configuration at the 7-methylidene group, introduce steric and electronic diversity. Furan rings are known for their role in π-π stacking and hydrogen bonding in drug-target interactions .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c23-21-17(8-2-10-24-21)22(27)26-20(18-9-4-12-29-18)16-7-1-5-14(19(16)25-26)13-15-6-3-11-28-15/h2-4,6,8-13,16,20H,1,5,7H2/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNODVMSGPZCU-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=CO3)/C1)C(=O)C4=C(N=CC=C4)Cl)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone is a complex organic molecule with potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18ClN3O3\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3

This structure includes a chloropyridine moiety and a tetrahydroindazole derivative linked through a methanone group.

Research indicates that compounds with similar structural features often exhibit various biological activities due to their ability to interact with specific biological targets. This compound is hypothesized to act through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : The presence of furan rings suggests potential interactions with neurotransmitter receptors, which may modulate neurotransmission.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar indazole derivatives. For instance, compounds with furan and indazole rings have been reported to inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

A study demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720
Compound CA54925

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Research has shown that derivatives containing furan and indazole frameworks can exhibit antibacterial and antifungal activities.

In vitro studies revealed that the compound demonstrated activity against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate activity against Escherichia coli.

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the synthesis and biological evaluation of similar indazole derivatives found that compounds with the furan moiety showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of related compounds and found significant inhibition zones against various pathogens. The study concluded that modifications to the furan ring could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of chloropyridine, indazole, and furan motifs. Below is a comparative analysis with structurally related compounds:

Compound Name/Structure Key Features Biological Activity Physicochemical Properties Key References
(Target Compound) 2-Chloropyridine, indazole, dual furan substituents (Z-configuration) Hypothesized kinase inhibition or antimicrobial activity (based on structural analogs) Moderate solubility (furan hydrophilicity vs. indazole hydrophobicity)
3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c) Imidazo[4,5-b]pyridine, furan-3-yl, piperazine linker Kinase inhibition (e.g., EGFR, VEGFR) Improved solubility due to piperazine
Nitroimidazole and nitrofuryl derivatives Nitroimidazole/nitrofuryl core Antimycobacterial activity (nitrofuryl > nitroimidazole) Nitro groups reduce solubility; nitrofuryl enhances membrane permeation
Benzalkonium chloride (BAC-C12) Quaternary ammonium, alkyl chain Surfactant/antimicrobial activity CMC values dependent on alkyl chain length (e.g., 8.3 mM for BAC-C12)

Key Observations:

In contrast, nitro groups in nitrofuryl derivatives enhance antimycobacterial activity but reduce solubility . Furan vs. Piperazine: While furan rings contribute to π-π interactions, piperazine linkers in compound 21c improve solubility and bioavailability .

Stereochemical Influence: The Z-configuration at the 7-methylidene group may enforce a planar geometry, optimizing interactions with hydrophobic enzyme pockets. This is analogous to activity cliffs in kinase inhibitors, where minor stereochemical changes drastically alter potency .

Computational Similarity Assessment :

  • Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto similarity metrics, the target compound would likely cluster with indazole- and pyridine-containing analogs rather than nitroheterocycles .

Limitations:

Direct empirical data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and cheminformatics principles.

Q & A

Q. Why might biological assays show inconsistent IC₅₀ values across studies?

  • Answer : Potential factors include:
  • Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells).
  • Compound Aggregation : Use dynamic light scattering (DLS) to detect aggregates that skew activity .

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